1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

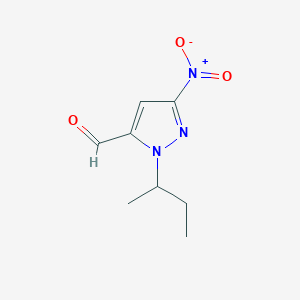

1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sec-butyl group at position 1, a nitro group at position 3, and a carbaldehyde group at position 5. The molecular formula of this compound is C8H11N3O3 .

準備方法

The synthesis of 1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of a suitable acetylenic ketone with sec-butylhydrazine in the presence of a catalyst can yield the desired pyrazole derivative . Another approach involves the use of multicomponent reactions, where primary alcohols, aldehydes, and hydrazine monohydrochloride are combined under mild conditions to form pyrazoline intermediates, which are then oxidized to produce pyrazoles .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

化学反応の分析

1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride .

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various transformations.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield pyrazole carboxylic acids, while reduction with sodium borohydride can produce amino pyrazoles .

科学的研究の応用

Medicinal Chemistry

Research indicates that pyrazole derivatives, including 1-sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde, exhibit significant biological activities:

- Anticancer Activity : Studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, brain, colorectal, and breast cancers. The presence of the nitro group enhances the biological activity, potentially through redox reactions in cellular environments .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Agrochemical Applications

The compound's structure allows it to function as an agrochemical agent. Its potential use includes:

- Insecticides : Pyrazole derivatives have been explored for their insecticidal properties. They may act on specific biological pathways in pests, providing an effective means of pest control without harming beneficial insects .

Synthesis of this compound

The synthesis typically involves several steps:

- Formation of the pyrazole ring through the reaction of hydrazine with suitable carbonyl compounds.

- Introduction of the sec-butyl group via alkylation reactions.

- Nitro group incorporation through nitration processes.

- Aldehyde formation by oxidation reactions.

This multi-step synthesis allows for the precise control of functional groups and yields compounds with desirable properties .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde | Methyl group instead of sec-butyl | Moderate anticancer effects |

| 4-Chloro-3-nitro-1H-pyrazole | Chlorine atom at position 4 | Enhanced antimicrobial activity |

| 1-Ethyl-3-nitro-1H-pyrazole | Ethyl group instead of sec-butyl | Variable anticancer activity |

The specific combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities compared to other derivatives .

Case Studies and Research Findings

Numerous studies have documented the pharmacological effects of pyrazole derivatives:

- A study published in ACS Omega highlighted that pyrazole-based compounds could effectively inhibit tumor growth in various cancer models, showcasing their potential as anticancer agents .

- Research in Medicinal Chemistry Research identified strong antibacterial activity against multiple strains, emphasizing the compound's utility in developing new antimicrobial agents .

These findings underscore the compound's versatility and potential applications across different fields.

作用機序

The mechanism of action of 1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity .

The specific molecular targets and pathways involved depend on the biological context and the nature of the interactions. For example, in cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

類似化合物との比較

1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:

1-sec-Butyl-1H-pyrazole-5-carbaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.

3-Nitro-1H-pyrazole-5-carbaldehyde: Lacks the sec-butyl group, which can affect its solubility and interaction with biological targets.

1-Phenyl-3-nitro-1H-pyrazole-5-carbaldehyde: Contains a phenyl group instead of a sec-butyl group, leading to different chemical and biological properties.

生物活性

1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by various studies and data.

- Molecular Formula : C8H10N4O3

- Molecular Weight : 198.19 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

1. Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, derivatives similar to this compound have demonstrated:

- Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through modulation of cell cycle regulatory proteins and activation of caspases .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Inhibition of COX Enzymes : Similar pyrazole derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, some compounds exhibited IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

| Compound | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|

| This compound | Not specified | Not specified |

| Celecoxib | 0.01 µM | 313.12 |

| Indomethacin | 1.37 | Not specified |

3. Antimicrobial Activity

There is emerging evidence supporting the antimicrobial efficacy of pyrazole derivatives:

- Bacterial Inhibition : Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

- Study on Anticancer Activity :

- Anti-inflammatory Research :

特性

分子式 |

C8H11N3O3 |

|---|---|

分子量 |

197.19 g/mol |

IUPAC名 |

2-butan-2-yl-5-nitropyrazole-3-carbaldehyde |

InChI |

InChI=1S/C8H11N3O3/c1-3-6(2)10-7(5-12)4-8(9-10)11(13)14/h4-6H,3H2,1-2H3 |

InChIキー |

ODDHEQKRDDAFDK-UHFFFAOYSA-N |

正規SMILES |

CCC(C)N1C(=CC(=N1)[N+](=O)[O-])C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。